2-Methyl-1-nitronaphthalene

Description

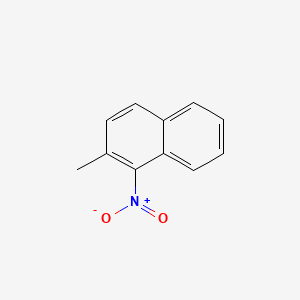

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNWACYOILBFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025761 | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

370 °F at 20 mmHg (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

881-03-8, 92538-34-6 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IG2R1R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

174 to 180 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyl-1-nitronaphthalene

CAS Number: 881-03-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, toxicological profile, and its applications in research and development.

Chemical and Physical Properties

This compound is a yellow to ochre crystalline solid.[1] It is insoluble in water but soluble in organic solvents.[1] As an aromatic nitro compound, it can act as a strong oxidizing agent and may react vigorously with reducing agents or bases.[1][2]

| Property | Value | Reference |

| CAS Number | 881-03-8 | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [4][5] |

| Molecular Weight | 187.19 g/mol | [4] |

| Appearance | Yellow to ochre crystalline powder | [1][5] |

| Melting Point | 79-82 °C | [5] |

| Boiling Point | 185-186 °C at 18 mmHg | [5] |

| Density | 1.234 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| InChI Key | IZNWACYOILBFEG-UHFFFAOYSA-N | [6] |

Experimental Protocols

Synthesis: Nitration of 2-Methylnaphthalene (B46627)

The primary method for synthesizing this compound is the electrophilic nitration of 2-methylnaphthalene.[4] This reaction requires careful temperature control to ensure selective mono-nitration at the 1-position and to minimize the formation of dinitro byproducts.

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (96%)

-

Glacial Acetic Acid

-

Ethanol (95%) for recrystallization

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.

-

Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water. A yellow precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a product with high purity.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (in CDCl₃) | Chemical shifts (δ, ppm): 7.85, 7.80, 7.68, 7.64, 7.48, 7.30 (aromatic protons), 2.46 (methyl protons).[7] |

| ¹³C NMR | Spectral data is available and can be compared with reference spectra from databases such as PubChem.[2] |

| IR (KBr disc) | Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and aromatic C-H and C=C bonds. |

| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 187, with characteristic fragmentation patterns.[2] |

Toxicology and Biological Activity

The toxicology of this compound is primarily associated with its metabolic activation in the body. Like other nitronaphthalenes, it is known to cause lung injury, specifically targeting the non-ciliated bronchiolar epithelial cells (Clara cells).[8]

The mechanism of toxicity involves the metabolism of the compound by cytochrome P450 enzymes in the liver and lungs.[4] This process can lead to the formation of reactive electrophilic intermediates.[4] These reactive metabolites can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and cytotoxicity.[9] Studies have indicated that nitronaphthalenes can be mutagenic, which is a significant concern for human health.[4][8]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[3] Its nitro group can be readily transformed into other functional groups, such as an amino group, which is a common moiety in many pharmaceutical compounds. This makes it a useful building block for the synthesis of more complex molecules with potential biological activities.[4]

While direct applications in drug development are not extensively documented, its structural motif is of interest to medicinal chemists. The naphthalene (B1677914) core is present in various approved drugs, and the substitution pattern of this compound offers a scaffold for the development of new chemical entities. Researchers may utilize this compound in the synthesis of novel compounds for screening in various disease models. Its use has been noted in the broader chemical industry for the production of dyes and pigments.[3]

References

- 1. This compound | 881-03-8 [chemicalbook.com]

- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Buy this compound | 881-03-8 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-甲基-1-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(881-03-8) 1H NMR [m.chemicalbook.com]

- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-1-nitronaphthalene (B1630592), including its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.

Chemical Identity and Nomenclature

The unequivocally established IUPAC name for the compound is This compound .[1] This name is based on the standard rules of organic nomenclature, where the positions on the naphthalene (B1677914) ring are numbered, and the substituents (methyl and nitro groups) are assigned the lowest possible locants, with the nitro group at position 1 and the methyl group at position 2.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 881-03-8 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| InChI | InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 |

| InChIKey | IZNWACYOILBFEG-UHFFFAOYSA-N |

| SMILES | Cc1ccc2ccccc2c1--INVALID-LINK--[O-] |

| Synonyms | 1-Nitro-2-methylnaphthalene, Naphthalene, 2-methyl-1-nitro- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow crystalline solid |

| Melting Point | 79-82 °C |

| Boiling Point | 185-186 °C at 18 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone |

| Purity (typical) | ≥98% |

| Storage | Store in a cool, dry, dark place away from heat and flame |

Synthesis of this compound

This compound is primarily synthesized through the electrophilic nitration of 2-methylnaphthalene (B46627). The following is a detailed experimental protocol for its laboratory-scale synthesis.

Experimental Protocol: Nitration of 2-Methylnaphthalene

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene in dichloromethane. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2-methylnaphthalene with vigorous stirring. The reaction temperature should be maintained between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

Safety Precautions:

-

Handle concentrated acids with extreme care in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic; therefore, strict temperature control is crucial to prevent runaway reactions.

-

Nitrated organic compounds can be thermally unstable and potentially explosive; avoid excessive heat and mechanical shock.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Data available in public databases such as PubChem. |

| ¹³C NMR | Data available in public databases such as PubChem. |

| FTIR | Data available in public databases such as PubChem. |

| Mass Spec. | Molecular Ion (M⁺): m/z = 187 |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion peak and analysis of the fragmentation pattern.

-

Biological Activity and Drug Development Potential

This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including those for the pharmaceutical industry.[2] However, there is a notable lack of publicly available data on the specific biological activities, mechanisms of action, or its direct application in drug development.

Studies on related compounds, such as methylnaphthalenes and nitronaphthalenes, have indicated potential for toxicity, with some demonstrating mutagenic properties.[3] The metabolism of these compounds can lead to reactive intermediates that may cause cellular damage.[3] For instance, the toxicity of methylnaphthalenes has been linked to the metabolic formation of epoxides, which can covalently bind to cellular macromolecules.[4]

Given its status as a pharmaceutical intermediate, it is likely that derivatives of this compound, rather than the compound itself, are the focus of drug discovery efforts. For researchers interested in exploring the biological potential of this compound or its derivatives, a logical screening workflow is proposed below.

Diagram 2: Proposed Biological Screening Workflow

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-characterized compound with established methods for its synthesis and analysis. While its primary role to date has been as a synthetic intermediate, the biological activities of related nitroaromatic and naphthalene compounds suggest that its derivatives could be of interest in drug discovery. This guide provides the foundational chemical and procedural information necessary for researchers to utilize this compound in their studies and to explore its potential in the development of new therapeutic agents. Further research into its biological effects is warranted to fully understand its potential applications.

References

A Comprehensive Technical Guide to 2-Methyl-1-nitronaphthalene

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyl-1-nitronaphthalene, a significant organic compound with applications in various chemical syntheses. The document covers its fundamental physicochemical properties, synthesis, analytical characterization, reactivity, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid.[1][2] Its core chemical and physical properties are summarized below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][3][4][5] |

| Molecular Weight | 187.19 g/mol | [1][6] |

| CAS Number | 881-03-8 | [1][3][4] |

| Appearance | Yellow to amber crystalline powder | [1][5][7][8] |

| Melting Point | 79-82 °C | [1][5][7] |

| Boiling Point | 185-186 °C at 18 mmHg | [1][5][7] |

| Density | ~1.234 g/cm³ | [5][9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2][6][7] | |

| Vapor Pressure | 0.000594 mmHg at 25°C | [5] |

| Flash Point | 150.4 °C | [5] |

Synthesis and Purification

The primary method for synthesizing this compound is through the electrophilic nitration of 2-methylnaphthalene (B46627).[8] This process typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[8]

General Experimental Protocol for Synthesis

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Reaction flask with magnetic stirrer

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a reaction flask, dissolve 2-methylnaphthalene in a suitable solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[8]

Figure 1: Synthesis Workflow

Analytical Characterization Protocols

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure.

-

¹H NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Expected chemical shifts for this compound in CDCl₃ are approximately: δ 7.30-7.85 (m, 6H, aromatic protons) and δ 2.46 (s, 3H, methyl protons).[10]

-

-

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum.

-

The spectrum will show distinct signals for the 11 carbon atoms in the molecule.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar).

-

The compound will be separated by the GC and then ionized (typically by electron ionization).

-

The mass spectrometer will detect the molecular ion peak (m/z) at approximately 187, corresponding to the molecular weight of this compound, along with characteristic fragment ions.[3][6]

-

Chromatography

Chromatographic techniques are used for purification and purity analysis.

-

Thin-Layer Chromatography (TLC) Protocol:

-

Spot a dilute solution of the sample on a silica (B1680970) gel TLC plate.

-

Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Visualize the spot under UV light to determine the retention factor (Rf) and assess purity.

-

-

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Dissolve the sample in the mobile phase.

-

Inject the solution into an HPLC system equipped with a C18 column.

-

Elute with a mobile phase, such as a mixture of acetonitrile (B52724) and water.

-

Detect the compound using a UV detector, typically at a wavelength where the compound has strong absorbance.

-

Figure 2: Analytical Workflow

Reactivity and Safety Profile

This compound exhibits reactivity characteristic of aromatic nitro compounds.

-

Oxidizing Properties : It can act as a slight to strong oxidizing agent.[6][7]

-

Reactions with Reducing Agents : Mixtures with reducing agents (e.g., hydrides, sulfides) can lead to vigorous and potentially explosive reactions.[6][7][8]

-

Reaction with Bases : Aromatic nitro compounds may react explosively with strong bases like sodium hydroxide.[6][7]

Due to its potential hazards, proper safety precautions are imperative.

| Hazard Category | Precautionary Measures |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[9] Irritating to eyes, respiratory system, and skin. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9] Use a respirator if dust is generated. |

| Handling | Avoid breathing dust and prevent contact with skin and eyes. Handle in a well-ventilated area. |

| Storage | Store in a cool, dry, dark, and well-ventilated place, sealed in a dry environment at room temperature.[5][9] |

| Fire Hazard | Combustible solid.[7] |

Biological Activity and Metabolic Pathway

While extensive research on the specific mechanism of action of this compound is limited, studies on related nitronaphthalenes provide insights into its potential biological effects. Nitronaphthalenes are known for their toxicity, which is often linked to their metabolic activation.[11][12]

The metabolism of such compounds can occur via oxidation by cytochrome P450 enzymes.[8][11] This can lead to the formation of reactive intermediates that may cause cellular damage.[8][12] Specifically, ring epoxidation is considered a key step in the cytotoxicity of naphthalene (B1677914) derivatives.[12] These reactive metabolites can form adducts with cellular macromolecules, contributing to their toxic effects.

Figure 3: Metabolic Activation

Applications in Research and Development

This compound is primarily used as a chemical intermediate in the synthesis of more complex organic molecules.[2] Its applications include:

-

Synthesis of Dyes and Pigments : It serves as a precursor in the manufacturing of various colorants.[1][2]

-

Pharmaceutical Intermediates : The compound is a building block in the synthesis of potential pharmaceutical agents.[1][2]

-

Organic Synthesis : The nitro group can be readily transformed into other functional groups, making it a versatile reagent in multi-step organic syntheses.[8]

-

Environmental and Toxicological Research : Due to its presence in atmospheric particulates, it is studied in the context of environmental chemistry and toxicology.[8][13]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via the nitration of 2-methylnaphthalene is a standard procedure, and its characterization relies on a suite of common analytical techniques. While its primary utility lies in its role as a synthetic intermediate, its potential for hazardous reactivity and biological toxicity necessitates careful handling and further investigation, particularly for professionals in drug development and environmental science. This guide provides a foundational technical overview to support such research and development endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS:881-03-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 4. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 881-03-8 [chemicalbook.com]

- 8. Buy this compound | 881-03-8 [smolecule.com]

- 9. echemi.com [echemi.com]

- 10. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]

- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-nitronaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the relationships between the compound's properties and their determination methods.

Core Physical and Chemical Data

This compound is an aromatic nitro compound with the chemical formula C₁₁H₉NO₂.[1][2] It is recognized as a yellow crystalline solid and serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][3]

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data. Discrepancies in reported values can be attributed to differences in sample purity and measurement conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 881-03-8 | [2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [4] |

| Appearance | Yellow crystalline solid, yellow-orange powder | [1][5] |

| Melting Point | 79-82 °C | [2][5][6] |

| 70-73 °C | [1] | |

| 174-180 °F (79-82 °C) | ||

| Boiling Point | 185-186 °C at 18 mmHg | [2][5][6] |

| 370 °F (188 °C) at 20 mmHg | [7] | |

| Density | 1.234 g/cm³ | [5][7] |

| 1.1963 g/cm³ (rough estimate) | [6] | |

| Solubility | Insoluble in water (<0.1 mg/mL at 18°C) | [3][8] |

| Soluble in ethanol (B145695) and acetone | [1][8] | |

| Vapor Pressure | 0.000594 mmHg at 25°C | [5] |

| Flash Point | 150.4 °C | [5] |

| Refractive Index | 1.652 | [5] |

Experimental Protocols

The determination of the physical properties of a solid organic compound like this compound relies on standardized laboratory procedures. The following sections detail the general methodologies for measuring the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely crushed using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 1-2 mm.[1][2]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).

-

The sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[2] The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary. The reported boiling points for this compound are at reduced pressures (18-20 mmHg).[2][5]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

A small amount of the liquid sample (if melted) or a solution in a high-boiling solvent is placed in the small test tube.

-

A capillary tube is inverted (sealed end up) and placed inside the test tube.

-

The apparatus is connected to a vacuum system, and the pressure is lowered to the desired value (e.g., 18 mmHg).

-

The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[9]

-

Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.

-

Heating is then discontinued. The boiling will slow down, and the liquid will start to be drawn into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[10]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[11]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas source

Procedure:

-

A precise mass of the this compound sample is determined using an analytical balance.

-

The sample is placed into the sample chamber of the pycnometer, which has a known volume.

-

The chamber is sealed and purged with helium gas to remove any adsorbed gases from the sample surface.

-

Helium is introduced into a reference chamber at a known pressure and then expanded into the sample chamber.

-

The instrument measures the pressure change, from which the volume of the solid sample (excluding pore volume) is calculated based on the gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.[11]

Solubility Determination (Qualitative and Semi-Quantitative)

Solubility tests are performed to understand the compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.[5][6]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Qualitative Assessment: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[5] A small volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added. The tube is vigorously shaken or vortexed.[6] The sample is visually inspected for dissolution. If it dissolves, more solute is added until saturation is reached. If it does not, the sample is classified as insoluble.

-

Semi-Quantitative Assessment (for low solubility): To determine solubility below a certain threshold (e.g., <0.1 mg/mL), a known mass of the compound is added to a specific volume of the solvent (e.g., water). The mixture is agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical connection between this compound, its key physical properties, and the standard experimental techniques used for their determination.

Caption: Relationship between this compound and its physical property determination methods.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nitronaphthalene (B1630592) is a nitroaromatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its utility as a chemical intermediate stems from the reactivity of the nitro group and the naphthalene (B1677914) scaffold, making it a precursor for various dyes, pigments, and pharmaceuticals.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its metabolic pathway.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2] |

| CAS Number | 881-03-8 | [3] |

| Appearance | Yellow to ochre crystalline powder | [1] |

| Melting Point | 79-82 °C | [3] |

| Boiling Point | 185-186 °C at 18 mmHg | [3] |

| Density | 1.1963 g/cm³ (estimate) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[1] | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are assigned as follows:

| Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.85 |

| Aromatic-H | 7.80 |

| Aromatic-H | 7.68 |

| Aromatic-H | 7.64 |

| Aromatic-H | 7.48 |

| Aromatic-H | 7.30 |

| -CH₃ | 2.463 |

(Source: 90 MHz in CDCl₃)[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

(Note: Specific chemical shift assignments for all carbons were not available in the searched literature.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1550–1475 | N-O asymmetric stretch (nitro compound) |

| 1360–1290 | N-O symmetric stretch (nitro compound) |

| 3100–3000 | C-H stretch (aromatic) |

| 3000–2850 | C-H stretch (alkane -CH₃) |

| 1600–1585, 1500–1400 | C-C stretch (in-ring, aromatic) |

(Assignments are based on typical IR absorption ranges.)[4]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular ion) |

| 141 | [M - NO₂]⁺ |

| 115 | [C₉H₇]⁺ |

(Source: NIST Mass Spectrometry Data Center)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-methylnaphthalene (B46627). The following protocol is a representative procedure based on established methods for the nitration of naphthalene derivatives.

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Cool the 2-methylnaphthalene solution to 0-5 °C using an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred 2-methylnaphthalene solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven.

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformations, primarily through reduction of the nitro group. The metabolic pathway involves the conversion to the corresponding amine, 2-methyl-1-naphthylamine. This process is significant as the resulting aromatic amines can have toxicological implications.

Metabolic reduction of this compound.

Reactivity and Safety

Reactivity

This compound is an oxidizing agent. It can react vigorously with reducing agents, which may lead to detonation. The aromatic nitro group can undergo reduction to an amino group, which is a common synthetic transformation. The naphthalene ring can also participate in further electrophilic substitution reactions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is combustible and should be stored in a cool, dry place away from heat and incompatible materials such as strong reducing agents and bases. In case of fire, use a dry chemical, carbon dioxide, or Halon extinguisher.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, purification, and metabolic fate of this compound. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate. Further research into its biological activities and potential applications is warranted.

References

Spectroscopic Profile of 2-Methyl-1-nitronaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-1-nitronaphthalene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and application.

Introduction

This compound (C₁₁H₉NO₂) is a yellow crystalline solid with a molecular weight of 187.19 g/mol .[1] It is widely used in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1] Accurate characterization of this compound is crucial for its effective use in research and development. This guide summarizes its key spectral data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the quantitative spectral data for this compound in a structured format for clarity and comparative analysis.

Mass Spectrometry (Electron Ionization)

Mass spectrometry analysis by electron ionization (EI) reveals a molecular ion peak and a characteristic fragmentation pattern that confirms the compound's molecular weight and structure.[2]

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ |

| 141 | ~80 | [M-NO₂]⁺ |

| 115 | ~60 | [C₉H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

The ¹H NMR spectrum exhibits distinct signals for the aromatic and methyl protons.[3]

| Chemical Shift (ppm) | Assignment |

| 7.85 | Aromatic H |

| 7.80 | Aromatic H |

| 7.68 | Aromatic H |

| 7.64 | Aromatic H |

| 7.48 | Aromatic H |

| 7.30 | Aromatic H |

| 2.46 | -CH₃ |

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results | C-NO₂ |

| Data not explicitly found in search results | Aromatic C |

| Data not explicitly found in search results | Aromatic C-H |

| Data not explicitly found in search results | Aromatic C-CH₃ |

| Data not explicitly found in search results | Quaternary Aromatic C |

| Data not explicitly found in search results | -CH₃ |

Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results. The table indicates the expected regions for the different carbon types.

Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for the nitro group and the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1520 | Asymmetric NO₂ stretch |

| ~1340 | Symmetric NO₂ stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

Note: Specific peak values were not detailed in the search results and are represented by typical ranges for the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, recorded in a suitable solvent like methylene (B1212753) chloride, reveals electronic transitions within the conjugated aromatic system.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Data not explicitly found in search results | Data not explicitly found in search results | Methylene Chloride |

Note: While the existence of a UV-Vis spectrum is confirmed, specific absorption maxima and molar absorptivity values were not available in the search results.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are synthesized from established analytical practices.

Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) system is employed for the analysis.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or acetone.

-

Gas Chromatography : The sample is injected into a GC equipped with a suitable capillary column (e.g., VF-200ms). The oven temperature is programmed to ensure separation from any impurities.

-

Mass Spectrometry : The eluent from the GC is introduced into the mass spectrometer. The analysis is performed in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired at a specific frequency (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method.

-

Sample Preparation : 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Pellet Formation : The mixture is placed in a die and pressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.

-

Spectral Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

-

Sample Preparation : A dilute solution of this compound is prepared in a UV-grade solvent, such as methylene chloride, to a concentration that gives an absorbance reading between 0.1 and 1.

-

Spectral Acquisition : The sample solution is placed in a quartz cuvette. The spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: IUPAC numbering of this compound for NMR assignments.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1-nitronaphthalene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-1-nitronaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document details the spectral data, experimental methodology, and a visualization of the molecular proton environment.

Introduction

This compound is an aromatic nitro compound with the molecular formula C₁₁H₉NO₂.[1][2][3][4][5] Understanding its ¹H NMR spectrum is crucial for confirming its chemical structure and purity. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the methyl group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group significantly influence the chemical shifts of the aromatic protons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer.[2][6] The observed chemical shifts are summarized in the table below. The assignments are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the naphthalene ring. Protons closer to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm value), while protons on the unsubstituted ring will appear in a more typical aromatic region. The methyl group protons are shielded and appear at a much higher field (lower ppm value).

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-8 | 7.85 |

| H-4 | 7.80 |

| H-5 | 7.68 |

| H-3 | 7.64 |

| H-6 | 7.48 |

| H-7 | 7.30 |

| -CH₃ | 2.463 |

| Data sourced from ChemicalBook, recorded at 90 MHz in CDCl₃.[6] |

Experimental Protocol

The following describes a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1 Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of the analyte.[7]

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. TMS is chemically inert and provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.[8]

-

Transfer: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

3.2 Data Acquisition

-

Instrumentation: The spectrum is acquired using a nuclear magnetic resonance spectrometer, such as a 90 MHz instrument.[2][6]

-

Shimming: The instrument's magnetic field is shimmed to achieve maximum homogeneity, which results in sharp, well-resolved spectral lines.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are used. This typically includes:

-

A 90° pulse width.

-

A spectral width appropriate for proton spectra (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans.

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. Phase correction and baseline correction are then applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Environments

The following diagrams illustrate the structure of this compound and the logical relationships between its distinct proton environments, which give rise to the observed ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments.

Caption: Logical grouping of proton signals in the ¹H NMR spectrum.

References

- 1. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 99 881-03-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 6. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Mass Spectrum of 2-Methyl-1-nitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of 2-Methyl-1-nitronaphthalene, a nitroaromatic compound of interest in various fields of chemical research. This document details the fragmentation pattern observed under electron ionization (EI), presents a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key processes involved.

Mass Spectrum Analysis

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The electron ionization (EI) mass spectrum is publicly available through the National Institute of Standards and Technology (NIST) database.[1]

Data Presentation

The quantitative data from the mass spectrum of this compound is summarized in the table below. The mass-to-charge ratios (m/z) of the most significant ions and their relative intensities are presented. The molecular ion [M]+ is observed at m/z 187, corresponding to the molecular weight of the compound (187.19 g/mol ).[1][2] The base peak, the most abundant ion, is observed at m/z 141.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 187 | ~60 | [C11H9NO2]+• (Molecular Ion) |

| 141 | 100 | [C11H9O]+ |

| 140 | ~85 | [C11H8O]+• |

| 115 | ~70 | [C9H7]+ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a logical pathway characteristic of nitroaromatic compounds. The primary fragmentation event is the loss of the nitro group (NO2), followed by subsequent rearrangements and losses of neutral molecules.

The proposed fragmentation pathway is as follows:

-

Molecular Ion Formation: The molecule is ionized by the electron beam, forming the molecular ion [C11H9NO2]+• at m/z 187 .

-

Loss of Nitric Oxide: The molecular ion can undergo rearrangement and lose a nitric oxide radical (•NO), resulting in the ion at m/z 157 (not a major observed peak but a possible intermediate).

-

Formation of the Base Peak: A more favorable fragmentation pathway involves the loss of a nitro radical (•NO2) from the molecular ion, leading to the formation of the [C11H9]+ ion. However, the observed base peak at m/z 141 suggests a rearrangement occurs, likely forming a more stable oxonium ion, [C11H9O]+. This is a common fragmentation pattern for ortho-substituted nitro compounds.

-

Formation of m/z 140: The ion at m/z 141 can then lose a hydrogen atom to form the ion at m/z 140 , [C11H8O]+•.

-

Formation of m/z 115: The ion at m/z 141 can undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the indenyl cation [C9H7]+ at m/z 115 .

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methyl-1-nitronaphthalene. Due to the limited availability of public, detailed experimental spectra for this specific compound, this guide synthesizes data from spectral databases and the established characteristic infrared absorption frequencies for its constituent functional groups. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Expected Vibrational Modes

This compound (C₁₁H₉NO₂) is an aromatic compound with a naphthalene (B1677914) backbone substituted with a methyl group and a nitro group. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the nitro group (NO₂), the aromatic naphthalene ring system, and the methyl group (CH₃). The primary vibrational modes of interest include the stretching and bending of the N-O bonds in the nitro group, C-H bonds in the aromatic ring and methyl group, and the C-N bond.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequency ranges are based on established data for aromatic nitro compounds, substituted naphthalenes, and methyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2975 - 2950 | Medium | Asymmetric CH₃ Stretch |

| 2885 - 2860 | Medium | Symmetric CH₃ Stretch |

| 1620 - 1580 | Medium to Weak | Aromatic C=C Ring Stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1][2] |

| 1520 - 1400 | Medium to Weak | Aromatic C=C Ring Stretch |

| 1465 - 1440 | Medium | Asymmetric CH₃ Bend |

| 1385 - 1365 | Medium | Symmetric CH₃ Bend (Umbrella Mode) |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[1][2] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

| 890 - 835 | Medium | C-N Stretch |

Experimental Protocols: Acquiring the IR Spectrum

The infrared spectrum of a solid sample like this compound is typically obtained using the Potassium Bromide (KBr) pellet method. This technique involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent disc.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

This compound sample

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Drying: Gently grind a small amount of KBr powder in an agate mortar to a fine consistency. Dry the KBr under an infrared lamp to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Add a small amount of the this compound sample to the dry KBr in the mortar. The optimal sample-to-KBr ratio is typically around 1:100 by weight.

-

Mixing: Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in obtaining the infrared spectrum of this compound using the KBr pellet method.

References

Solubility of 2-Methyl-1-nitronaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-nitronaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates available qualitative and semi-quantitative information. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of the solubility of solid organic compounds, like this compound, which can be adapted for specific laboratory settings. This guide is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical industry, where understanding solubility is critical for process development, formulation, and quality control.

Introduction

This compound (CAS No. 881-03-8) is a nitroaromatic compound with a naphthalene (B1677914) backbone. Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in chemical synthesis and pharmaceutical intermediate production.[1] The presence of the nitro group and the methyl-substituted naphthalene ring influences its polarity and, consequently, its interaction with different solvents. This guide aims to provide a clear understanding of its solubility profile based on existing data and theoretical considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 187.19 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 79-82 °C | [2][3][4][5] |

| Boiling Point | 185-186 °C at 18 mmHg | [2][3][4][5] |

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound in a range of organic solvents. The available information is largely qualitative or semi-quantitative. The following table summarizes the existing data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | Not Specified | Insoluble/Sparingly Soluble | Qualitative | [6] |

| Ethanol (B145695) | Not Specified | Soluble | Qualitative | [1] |

| Acetone (B3395972) | Not Specified | Soluble | Qualitative | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | min. 5 mg/mL | Semi-Quantitative | [7] |

The general solubility in organic solvents like ethanol and acetone suggests that this compound behaves as a typical non-polar to moderately polar organic compound. Its insolubility in water is also consistent with its predominantly hydrocarbon structure.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-